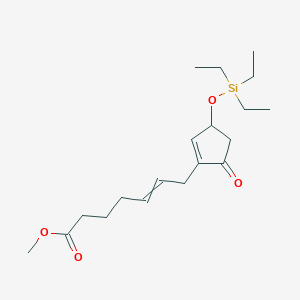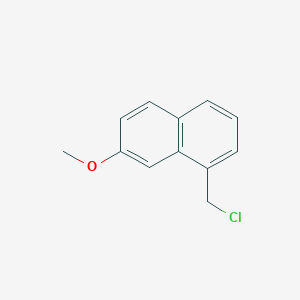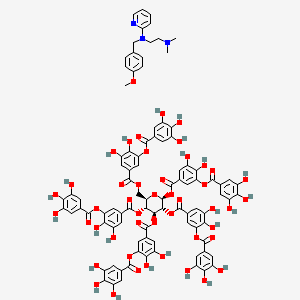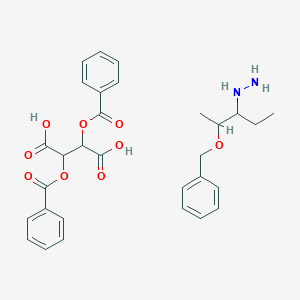
(6Z,9Z)-18-bromooctadeca-6,9-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Z,9Z)-18-bromooctadeca-6,9-diene is an organic compound characterized by the presence of two double bonds at the 6th and 9th positions and a bromine atom at the 18th position of an octadecadiene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6Z,9Z)-18-bromooctadeca-6,9-diene typically involves the bromination of octadecadiene. One common method is the addition of bromine to octadecadiene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective addition of bromine at the 18th position while maintaining the configuration of the double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(6Z,9Z)-18-bromooctadeca-6,9-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides are employed.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Octadecadiene.
Substitution: Various substituted octadecadienes depending on the nucleophile used.
Applications De Recherche Scientifique
(6Z,9Z)-18-bromooctadeca-6,9-diene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems, including as a ligand for receptors or enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of (6Z,9Z)-18-bromooctadeca-6,9-diene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the double bonds play crucial roles in its reactivity and binding affinity. The compound may modulate biochemical pathways by acting as an inhibitor or activator of certain enzymes, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6Z,9Z)-octadecadienoic acid: Similar structure but with a carboxylic acid group instead of a bromine atom.
(3Z,6Z,9Z)-3,6,9-octadecatriene: Contains three double bonds and is used in pheromone research.
(3Z,6Z,9Z)-3,6,9-nonadecatriene: Similar to octadecatriene but with a longer carbon chain.
Uniqueness
(6Z,9Z)-18-bromooctadeca-6,9-diene is unique due to the presence of the bromine atom at the 18th position, which imparts distinct chemical reactivity and potential applications compared to its analogs. The specific configuration of the double bonds also contributes to its unique properties and interactions in various chemical and biological systems.
Propriétés
IUPAC Name |
(6Z,9Z)-18-bromooctadeca-6,9-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10H,2-5,8,11-18H2,1H3/b7-6-,10-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRPUFDSMGABKD-HZJYTTRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149653.png)


